molecular formula C24H22N2O5 B11418258 2-(2-methoxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(2-methoxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11418258
M. Wt: 418.4 g/mol
InChI Key: LKRQGZNVYTWKFF-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione is a complex heterocyclic compound. This compound features a spirocyclic framework, which is a unique structural motif where two rings are connected through a single atom. The presence of the chromeno and indole moieties within the structure suggests potential biological activity, making it an interesting target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where indole derivatives are used as key building blocks . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using more cost-effective reagents, improving reaction yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

2-(2-Methoxyethyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione involves its interaction with specific molecular targets within biological systems. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can influence cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-methoxyethyl)-1’-propyl-1’,2’,3,9-tetrahydro-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9-trione apart is its specific combination of functional groups and the spirocyclic structure. This unique arrangement enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C24H22N2O5/c1-3-12-25-17-10-6-5-9-16(17)24(23(25)29)19-20(27)15-8-4-7-11-18(15)31-21(19)22(28)26(24)13-14-30-2/h4-11H,3,12-14H2,1-2H3

InChI Key

LKRQGZNVYTWKFF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCOC)OC5=CC=CC=C5C4=O

Origin of Product

United States

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